molecular formula C8H9BrFNO B11740144 (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Cat. No.: B11740144
M. Wt: 234.07 g/mol
InChI Key: MFHAKSBRTHTNMO-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H9BrFNO It is a derivative of methanamine, substituted with bromo, fluoro, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-6-methoxybenzaldehyde, followed by reductive amination to introduce the methanamine group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and a reducing agent such as sodium borohydride for the amination step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is unique due to the presence of both bromo and fluoro substituents, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The methoxy group also contributes to its solubility and stability, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

(4-bromo-2-fluoro-6-methoxyphenyl)methanamine

InChI

InChI=1S/C8H9BrFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,4,11H2,1H3

InChI Key

MFHAKSBRTHTNMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)CN

Origin of Product

United States

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